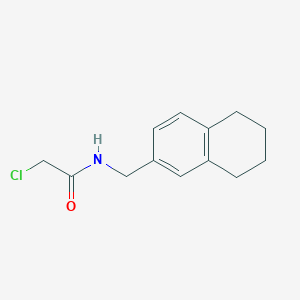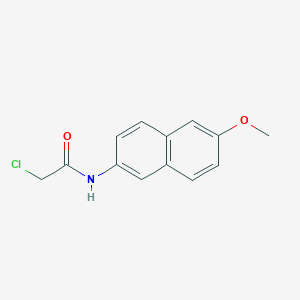
2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors and enzymes in the body. It has been shown to modulate the activity of various enzymes involved in cell signaling pathways, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. It has also been shown to induce apoptosis in cancer cells and modulate the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide in lab experiments is its broad range of biological activities. It can be used to study various cellular processes and has potential applications in drug discovery and development. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide. One area of interest is its potential as a modulator of the immune system. Further studies are needed to elucidate the mechanism of action and potential applications of this compound in immunotherapy. Another area of interest is its potential as an anticancer agent. Studies are ongoing to investigate its efficacy and safety in preclinical and clinical settings. Additionally, the synthesis and characterization of novel derivatives of this compound may lead to the discovery of new biological activities and potential applications in scientific research.
In conclusion, 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It exhibits a broad range of biological activities and has potential applications in drug discovery and development, immunotherapy, and cancer research. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide involves the reaction of 2-chloroacetamide with 5,6,7,8-tetrahydronaphthalen-2-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide has been studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antifungal, antibacterial, and anticancer properties. It has also been studied for its potential as a modulator of the immune system.
Eigenschaften
IUPAC Name |
2-chloro-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-8-13(16)15-9-10-5-6-11-3-1-2-4-12(11)7-10/h5-7H,1-4,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQHSNCUQKGFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B6646055.png)


![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)


![6-[(5-Bromo-2-methoxyphenyl)methyl-methylamino]pyrimidine-4-carbonitrile](/img/structure/B6646085.png)


![3-[(2-Methoxy-5-methylphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B6646103.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6646119.png)

![2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B6646144.png)